molecular formula C15H18N2O5S2 B3649532 N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B3649532
M. Wt: 370.4 g/mol
InChI Key: KZRBFDSTNVFLBX-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy, methyl, and sulfonamide functional groups. These groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 2-methoxy-5-methylphenyl to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine group is then sulfonated using sulfonyl chloride to form the sulfonamide linkage.

    Coupling: Finally, the sulfonamide is coupled with 4-[(methylsulfonyl)amino]benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
  • N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
  • N-(2-methoxy-5-methylphenyl)-4-aminobenzenesulfonamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups with the sulfonamide linkage provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(methanesulfonamido)-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-11-4-9-15(22-2)14(10-11)17-24(20,21)13-7-5-12(6-8-13)16-23(3,18)19/h4-10,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRBFDSTNVFLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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